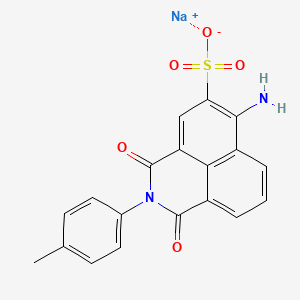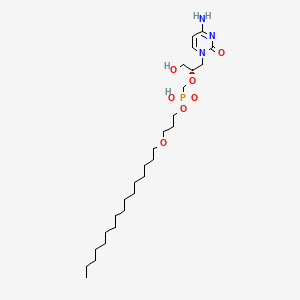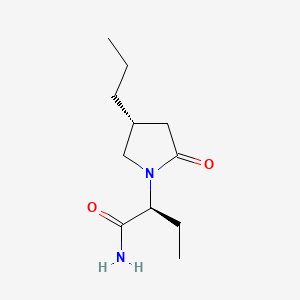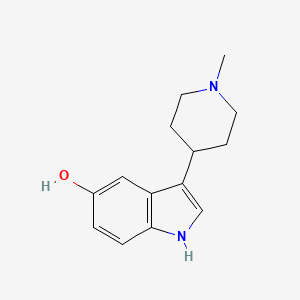
Bromisoval
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bromisoval tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto estándar para estudiar compuestos que contienen bromo.
Biología: Se ha investigado por sus efectos en el sistema nervioso central y su posible uso en estudios neurológicos.
Medicina: Históricamente se ha utilizado como sedante e hipnótico. También se estudia por sus posibles efectos terapéuticos y su toxicidad.
Industria: Se utiliza en la formulación de medicamentos sedantes de venta libre en combinación con otros fármacos
In Vivo
In vivo experiments involving bromisoval have been conducted in animals and humans. Studies have shown that this compound can be used to induce an immune response in animals, and can be used to study the effects of various drugs on the body. In humans, this compound has been studied for its potential to treat certain diseases, such as asthma.
In Vitro
Bromisoval has also been studied in vitro, in laboratory settings using non-living materials. In vitro experiments have shown that this compound can be used to study the effects of various drugs on cells and tissues. It has also been used to study the effects of various compounds on gene expression and protein synthesis.
Mecanismo De Acción
Bromisoval ejerce sus efectos modulando el sistema nervioso central. Mejora la actividad del ácido gamma-aminobutírico (GABA), un neurotransmisor que inhibe la actividad neuronal, lo que provoca efectos sedantes e hipnóticos . El mecanismo del compuesto es similar al de los barbitúricos, que también potencian la actividad del GABA .
Compuestos similares:
Acecarbromal: Un compuesto relacionado con efectos hipnóticos similares, pero con diferentes propiedades farmacocinéticas.
Apronal: Otro compuesto sedante con una estructura química diferente, pero con usos terapéuticos similares.
Singularidad de this compound: this compound es único debido a su estructura química específica, que permite que se sintetice de manera eficiente y se use en combinación con medicamentos antiinflamatorios no esteroideos. Su vida media relativamente corta en comparación con el carbromal lo hace menos acumulativo en los tejidos, lo que podría reducir la toxicidad a largo plazo .
Actividad Biológica
Bromisoval has been found to have various biological activities. It has been found to be an effective agonist or antagonist on various biochemical and physiological processes. It has been found to interact with cell membrane receptors, which can then activate or inhibit various biochemical and physiological processes. It has also been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to interact with cell membrane receptors, which can then activate or inhibit various biochemical and physiological processes. It has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to affect the expression of certain genes and proteins, as well as to affect the metabolism of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromisoval has several advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, this compound can be used in both in vivo and in vitro experiments, making it a versatile tool for scientific research. One limitation of this compound is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the effects of its use in experiments.
Direcciones Futuras
The future of bromisoval research is promising. Future research should focus on further understanding its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research should focus on understanding the pharmacodynamics of this compound and its potential applications in various medical treatments. Additionally, further research should focus on understanding the effects of this compound on gene expression and protein synthesis. Finally, further research should focus on understanding the potential advantages and limitations of this compound for use in laboratory experiments.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Bromisoval plays a role in biochemical reactions, particularly in the central nervous system. It is known to interact with enzymes and proteins, leading to its sedative and hypnotic effects
Cellular Effects
This compound has been shown to suppress nitric oxide (NO) releasing and proinflammatory cytokine expression in lipopolysaccharide (LPS)-treat BV2 cells, a murine microglial cell line . It suppresses LPS-inducing phosphorylation of signal transducer and activator of transcription 1 (STAT1) and expression of interferon regulatory factor 1 (IRF1) .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Chronic use of this compound has been associated with bromine poisoning . In laboratory settings, this compound has been shown to cause various symptoms, including neurological symptoms such as ataxia, dysarthria, and gait disturbance; psychiatric symptoms such as anxiety and confusion; dermatological symptoms (bromoderma); and gastrointestinal symptoms .
Metabolic Pathways
It is known that this compound can be prepared by bromination of isovaleric acid by the Hell-Volhard-Zelinsky reaction followed by reaction with urea
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Bromisoval se puede sintetizar mediante la bromación del ácido isovalérico utilizando la reacción de Hell-Volhard-Zelinsky, seguida de una reacción con urea . Los pasos detallados son los siguientes:
Bromación del ácido isovalérico: El ácido isovalérico reacciona con bromo en presencia de tribromuro de fósforo para formar ácido alfa-bromo isovalérico.
Formación de bromuro de alfa-bromo isopentanilo: El ácido alfa-bromo isovalérico se hace reaccionar posteriormente con tribromuro de fósforo y bromo para producir bromuro de alfa-bromo isopentanilo.
Condensación con urea: El bromuro de alfa-bromo isopentanilo se condensa entonces con urea para producir this compound.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para un mayor rendimiento, pureza y rentabilidad. El proceso implica la absorción del gas bromuro de hidrógeno generado durante la producción para obtener ácido bromhídrico, que puede utilizarse de forma integral, reduciendo la descarga de residuos .
Análisis De Reacciones Químicas
Tipos de reacciones: Bromisoval experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: this compound puede participar en reacciones de sustitución nucleófila debido a la presencia del átomo de bromo.
Hidrólisis: this compound puede hidrolizarse en condiciones ácidas o básicas para producir ácido isovalérico y derivados de urea.
Reactivos y condiciones comunes:
Sustitución nucleófila: Los reactivos comunes incluyen nucleófilos como iones hidróxido o aminas.
Hidrólisis: Condiciones ácidas o básicas con reactivos como ácido clorhídrico o hidróxido de sodio.
Principales productos formados:
Reacciones de sustitución: Los productos dependen del nucleófilo utilizado; por ejemplo, los iones hidróxido producirían derivados de alcohol.
Hidrólisis: Los principales productos son el ácido isovalérico y los derivados de urea.
Propiedades
IUPAC Name |
2-bromo-N-carbamoyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCHHWTTBEZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040656 | |
| Record name | Bromisovalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-67-3 | |
| Record name | Bromovalerylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromisoval [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromisoval | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromisovalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromisoval | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMISOVAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469GW8R486 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)



![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)



